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Compound of Interest

Compound Name: 4-Nitroheptanedial

CAS No.: 147189-43-3

Cat. No.: B109749

Get Quote

A Comprehensive Protocol Guide for Complex Carbocycle and Heterocycle Construction

Introduction & Mechanistic Rationale
4-Nitroheptanedial (CAS: 147189-43-3) is a highly versatile, symmetrical C7 aliphatic

dialdehyde featuring a strongly electron-withdrawing nitro group at the C4 position [1]. In

advanced organic synthesis and drug development, it is primarily recognized as the critical

building block in the total synthesis of Vorapaxar (Zontivity), a first-in-class Protease-Activated

Receptor-1 (PAR-1) antagonist used to prevent atherothrombotic events [2].

Due to its bifunctional aldehyde termini and the reactive nitroalkane core, 4-nitroheptanedial
serves as a linchpin for constructing highly substituted cyclohexenes via intramolecular aldol

condensations, as well as nitrogen-containing heterocycles (such as azepanes) via double

reductive amination[3]. This application note details the field-proven methodologies for

synthesizing, isolating, and utilizing 4-nitroheptanedial, emphasizing the mechanistic causality

behind each experimental choice.
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Understanding the physical properties of 4-nitroheptanedial is critical for handling, as aliphatic

dialdehydes are prone to polymerization and oxidation if not stored correctly.

Property Value

IUPAC Name 4-nitroheptanedial

CAS Registry Number 147189-43-3

Molecular Formula C₇H₁₁NO₄

Molecular Weight 173.17 g/mol

Density 1.140 ± 0.06 g/cm³ (Predicted)

XLogP3 -0.4

Topological Polar Surface Area (PSA) 80.0 Å²

Physical State Yellowish oily liquid to light crystalline powder

Data summarized from verified chemical databases[1].

Workflow 1: Synthesis and Bisulfite-Mediated
Isolation
Mechanistic Causality: The synthesis of 4-nitroheptanedial involves a double Michael addition

of nitromethane to two equivalents of acrolein. However, isolating aliphatic dialdehydes directly

from a crude basic mixture is notoriously difficult due to rapid auto-oxidation and aldol-type

polymerization.

To circumvent this, the crude reaction mixture is treated with sodium metabisulfite (Na₂S₂O₅).

This forms a highly water-soluble nitrodisulfonate adduct, allowing organic impurities to be

washed away. Subsequent treatment with glyoxylic acid—a highly electrophilic aldehyde—

drives a bisulfite exchange. The glyoxylic acid acts as a scavenger, trapping the bisulfite and

liberating the pure 4-nitroheptanedial into the organic phase without the need for harsh, yield-

destroying silica gel chromatography [2].
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Workflow for the bisulfite protection and purification of 4-nitroheptanedial.

Protocol 1: Synthesis and Isolation of 4-Nitroheptanedial
Self-Validating System: The success of the bisulfite exchange is visually confirmed by the

phase separation and the distinct color change of the organic layer.

Michael Addition: Dissolve nitromethane (1.0 eq) in methanol and cool to 0 °C. Add catalytic

KOH. Slowly add acrolein (2.1 eq) dropwise over 1 hour to maintain the internal temperature

below 10 °C. Stir for 2 hours at room temperature.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b109749/docs?utm_src=pdf-body-img#application-note-using-4-nitroheptanedial-in-organic-synthesis
https://www.benchchem.com/product/b109749/docs?utm_src=pdf-body#application-note-using-4-nitroheptanedial-in-organic-synthesis
https://www.benchchem.com/product/b109749/docs?utm_src=pdf-body#application-note-using-4-nitroheptanedial-in-organic-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b109749?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Bisulfite Protection: Quench the reaction with water. Add an aqueous solution of Na₂S₂O₅

(2.2 eq). Stir vigorously for 1 hour. Extract the mixture with ethyl acetate; discard the organic

layer (this removes unreacted starting materials and mono-addition byproducts).

Deprotection (Bisulfite Exchange): To the retained aqueous layer, add NaHCO₃ to adjust the

pH to ~7. Add an aqueous solution of glyoxylic acid (2.5 eq). Stir at room temperature for 4

hours.

Extraction & Validation: Extract the aqueous mixture with dichloromethane (CH₂Cl₂) three

times. The liberation of the dialdehyde will cause the CH₂Cl₂ layer to take on a pale yellow

tint. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure to yield 4-nitroheptanedial.

Workflow 2: Intramolecular Aldol Condensation (The
Vorapaxar Pathway)
Mechanistic Causality: The conversion of 4-nitroheptanedial to 5-nitro-1-

cyclohexenecarbaldehyde is a masterclass in enamine catalysis. By using catalytic pyrrolidine

and benzoic acid, pyrrolidine selectively condenses with one of the aldehyde termini to form a

nucleophilic enamine. Benzoic acid acts as a Brønsted acid co-catalyst, protonating the distal

aldehyde to increase its electrophilicity. The enamine attacks the activated aldehyde,

undergoing a highly regioselective 6-endo-trig cyclization. The resulting intermediate

dehydrates to form the thermodynamically stable α,β-unsaturated aldehyde, entirely avoiding

the formation of the less stable 7-membered ring [3, 4].
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Reaction pathway from nitromethane and acrolein to Vorapaxar via 4-nitroheptanedial.

Protocol 2: Enamine-Catalyzed Cyclization
Reaction Setup: Dissolve pure 4-nitroheptanedial (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M

concentration) under a nitrogen atmosphere.
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Catalyst Addition: Add pyrrolidine (0.1 eq) and benzoic acid (0.1 eq) sequentially at room

temperature.

In-Process Control (IPC): Stir the reaction at room temperature. Monitor the reaction via TLC

(Hexanes:EtOAc 7:3). The starting material (smeary, UV-inactive spot) will convert to a

distinct, UV-active spot (the conjugated aldehyde) over 4-6 hours.

Workup: Wash the reaction mixture with 1N HCl to remove the pyrrolidine catalyst, followed

by saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate to yield 5-nitro-

1-cyclohexenecarbaldehyde.

Workflow 3: Synthesis of Heterocycles via Double
Reductive Amination
Mechanistic Causality: 4-Nitroheptanedial can be converted into 7-membered nitrogen

heterocycles (azepanes) by reacting with primary amines. The reaction proceeds via the

formation of a cyclic iminium ion. Sodium cyanoborohydride (NaBH₃CN) is selected as the

reducing agent because it is stable at the mildly acidic pH (5-6) required for iminium formation.

Crucially, NaBH₃CN selectively reduces the iminium species without reducing the unreacted

aldehyde groups, preventing the formation of linear polymeric byproducts.

Protocol 3: Double Reductive Amination to 1-
Substituted-4-Nitroazepanes

Iminium Formation: Dissolve 4-nitroheptanedial (1.0 eq) and a primary amine (e.g.,

benzylamine, 1.0 eq) in methanol. Add glacial acetic acid dropwise until the pH of the

solution reaches 5.5 (verify with pH paper). Stir for 30 minutes at room temperature to allow

the cyclic iminium intermediate to form.

Selective Reduction: Cool the mixture to 0 °C. Add NaBH₃CN (2.5 eq) in small portions to

manage gas evolution.

Reaction Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

Workup & Validation: Quench the reaction by carefully adding 1N NaOH until the pH is >10

(this destroys excess cyanoborohydride and free-bases the resulting azepane). Extract with
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CH₂Cl₂. The organic layer contains the basic heterocycle, which can be further purified by

acid-base extraction or silica gel chromatography.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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